molecular formula C16H14ClN3O2S B2800452 5-(4-chlorophenoxymethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 69026-64-8

5-(4-chlorophenoxymethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2800452
CAS No.: 69026-64-8
M. Wt: 347.82
InChI Key: SJIWTFNQYSGBCG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxymethyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol is a chemical compound featuring the 1,2,4-triazole core, a scaffold recognized for its diverse pharmacological potential in scientific research. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets and is present in several therapeutic agents . Derivatives similar to this compound have been investigated for a range of biological activities, including anti-inflammatory properties . As a small molecule, it holds value in early-stage drug discovery for synthesizing new analogs and conducting structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-21-13-8-4-12(5-9-13)20-15(18-19-16(20)23)10-22-14-6-2-11(17)3-7-14/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIWTFNQYSGBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenoxymethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H12ClN3OS
  • Molecular Weight : 317.79 g/mol

The structure of the compound is characterized by a triazole ring substituted with a chlorophenoxy and methoxyphenyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized in the following sections.

Antimicrobial Activity

  • Antibacterial Properties :
    • Triazoles have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
    • A comparative analysis of triazole derivatives suggests that modifications in the phenyl groups enhance antibacterial potency .
  • Antifungal Activity :
    • The triazole scaffold is well-known for its antifungal properties. Compounds similar to this compound have demonstrated efficacy against fungal pathogens like Candida albicans, with MIC values indicating strong antifungal activity .

Anticancer Activity

Research has indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Triazoles may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting angiogenesis .
  • Case Studies : In vitro studies have shown that certain triazoles can significantly reduce the viability of cancer cell lines at micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances the compound's interaction with biological targets .
  • Ring Modifications : Variations in the triazole ring or substituents can lead to significant changes in activity profiles against different pathogens .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of triazole derivatives:

Activity TypeCompoundMIC (μg/mL)Reference
AntibacterialTriazole Hybrid0.25 - 2
AntifungalTriazole Hybrid0.5 - 1
AnticancerTriazole Derivative<10

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-(4-chlorophenoxymethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit antimicrobial properties. A study conducted by Aboul-Enein et al. demonstrated that triazole derivatives possess significant activity against various pathogens, including bacteria and fungi. The mechanism is believed to involve the inhibition of specific enzymes critical for microbial survival.

Antioxidant Properties

The compound has shown potential as an antioxidant. In studies assessing radical scavenging abilities, derivatives of triazoles were found to effectively neutralize free radicals, which are implicated in numerous diseases, including cancer and cardiovascular disorders. The antioxidant activity is attributed to the thiol group in its structure, which can donate electrons to free radicals.

Fungicidal Activity

This compound has been investigated for its fungicidal properties. Triazole compounds are widely recognized for their ability to inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes. This mechanism makes them valuable in agricultural settings for crop protection.

Herbicidal Potential

Recent studies suggest that this compound may also exhibit herbicidal activity. Research on related triazole compounds indicates that they can inhibit the growth of certain weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices.

Case Studies and Research Findings

StudyFindings
Aboul-Enein et al. (2011)Demonstrated antioxidant activity of triazole derivatives through radical scavenging assays.
Durand et al. (2008)Showed antimicrobial effects against various bacterial strains using triazole compounds as inhibitors.
Recent Agricultural Research (2023)Reported fungicidal efficacy of triazoles against common crop pathogens like Fusarium spp.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

  • Disulfide formation : Air oxidation in basic media yields symmetrical disulfides via radical coupling (Fig. 1A).

  • Sulfonic acid derivatives : Strong oxidizing agents like H₂O₂/HCl convert -SH to -SO₃H groups .

Table 1 : Oxidation parameters and outcomes

Oxidizing AgentConditionsProductYield (%)Reference
O₂ (air)pH 9, RTDisulfide65-78
H₂O₂/HCl60°C, 4hSulfonic acid82

Alkylation Reactions

S-alkylation occurs preferentially at the thiol sulfur:

  • Haloalkanes : Reacts with alkyl halides (R-X) in basic media:
    Compound+R-XBaseS-R derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{S-R derivative}

  • Epoxides : Ring-opening reactions form thioether linkages .

Key Example :
Reaction with 2-bromo-1,1-diethoxyethane:

text
Conditions: Cs₂CO₃/DMF, 60°C, 3h Yield: 84% Product: S-(2,2-diethoxyethyl) derivative[6]

Acylation Reactions

The thiol group reacts with:

  • Acid chlorides : Forms thioester derivatives

  • Anhydrides : Produces S-acylated products with catalytic DMAP .

Experimental Data :

Acylating AgentSolventTemp (°C)Time (h)Yield (%)
Acetyl chlorideTHF0 → RT291
Benzoyl chlorideDCMRT487

Nucleophilic Substitution

The triazole nitrogen participates in:

  • Mitsunobu reactions : With alcohols using DIAD/PPh₃

  • Buchwald-Hartwig aminations : Pd-catalyzed C-N bond formation .

Notable Example :
Coupling with 4-iodoanisole:

text
Catalyst: Pd₂(dba)₃/Xantphos Base: Cs₂CO₃ Yield: 76% Product: 4'-methoxybiphenyl-triazole hybrid[8]

Cyclocondensation Reactions

Forms heterocyclic systems through:

  • Thiadiazole formation : With CS₂/KOH under reflux

  • Triazolothiadiazines : Reaction with chloroacetyl chloride .

Table 2 : Cyclization products

ReagentProduct ClassBiological ActivityMIC Range (µg/mL)
CS₂/KOH1,3,4-ThiadiazoleAntibacterial2-8
Chloroacetyl chlorideTriazolothiadiazineAntimycobacterial4-32

Metal Complexation

Acts as bidentate ligand for:

  • Cu(II) : Forms square planar complexes

  • Zn(II) : Octahedral coordination observed

Coordination Study Data :

Metal SaltM:L RatioGeometryStability Constant (log β)
CuCl₂1:2Square planar12.4 ± 0.2
Zn(NO₃)₂1:1Octahedral8.9 ± 0.3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Compound 6r : 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole
  • Key Differences: Replaces the chlorophenoxymethyl group with a benzothiazole-linked thioether.
  • Properties: Higher molecular weight (MW: ~455 g/mol) due to the benzothiazole moiety. Synthesis: 91% yield via S-alkylation, indicating efficient preparation .
Compound 14 : 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
  • Key Differences: Substitutes chlorophenoxymethyl with a 4-methylbenzylsulfanyl group.
  • Sulfanyl (-S-) linkage may offer redox activity or metal chelation capabilities.

Substituent Variations at Position 3

Compound XIII : 5-(Furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • Key Differences : Replaces the thiol group with a furan-Schiff base hybrid.
  • Properties :
    • The Schiff base (imine) enables coordination with transition metals, useful in catalysis or medicinal chemistry.
    • Furan moiety introduces heteroaromaticity, altering electronic properties and solubility.
  • Activity : Demonstrated antimicrobial effects against tested microorganisms .
Compound 16 : 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
  • Key Differences: Thiol group converted to a sulfanyl-linked phenylethanone.
  • Phenylethanone may enhance stability compared to free thiols.

Structural and Electronic Insights

  • Electron-Donating vs. The 4-chlorophenoxymethyl group (electron-withdrawing) may stabilize the molecule via resonance or inductive effects.
  • Steric Effects :

    • Bulky substituents (e.g., benzothiazole in 6r) reduce conformational flexibility but improve target specificity.
    • Smaller groups (e.g., methylbenzyl in Compound 14) may enhance bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-chlorophenoxymethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a triazole core. Key steps include:

  • Condensation of 4-chlorophenol derivatives with alkylating agents (e.g., bromoacetate) to generate phenoxymethyl intermediates .
  • Cyclization of thiourea derivatives under reflux conditions (e.g., ethanol/methanol) to form the triazole-thiol backbone .
  • Purification via recrystallization or column chromatography to isolate the final product .
    • Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., acidic/basic conditions) significantly impact yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Recommended Methods :

  • ¹H/¹³C NMR : To confirm substituent positions on the triazole ring and aromatic groups .
  • X-ray Crystallography : For resolving spatial arrangements of the chlorophenoxymethyl and methoxyphenyl moieties .
  • Elemental Analysis : Validates molecular formula accuracy (±0.3% tolerance) .
  • LC-MS : Detects impurities and verifies molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Comparative Bioassays : Use standardized in vitro models (e.g., enzyme inhibition assays) to replicate conflicting studies .
  • Structural Analog Comparison : Evaluate activity trends against analogs with modified substituents (e.g., replacing methoxy with fluoro groups) .
  • Meta-Analysis : Cross-reference datasets from multiple sources to identify outliers or methodological variability .

Q. What computational approaches predict the pharmacokinetic and pharmacodynamic properties of this triazole-thiol derivative?

  • Methodology :

  • Molecular Docking : Simulate binding affinities with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .
  • ADME Prediction : Tools like SwissADME assess solubility, bioavailability, and metabolic stability .
  • PASS Online : Predicts biological activities (e.g., antimicrobial, anticancer) based on structural fingerprints .
    • Validation : Correlate computational results with in vitro toxicity assays (e.g., HepG2 cell viability tests) .

Q. How does the electronic configuration of substituents influence the compound’s reactivity and stability?

  • Key Insights :

  • Chlorophenoxy Group : Electron-withdrawing effects enhance electrophilic substitution reactivity at the triazole ring .
  • Methoxyphenyl Group : Electron-donating properties stabilize the aromatic system but may reduce oxidative stability .
    • Experimental Design :
  • DFT Calculations : Map HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks .
  • Accelerated Stability Testing : Expose the compound to UV light, humidity, and temperature cycles to assess degradation pathways .

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